molecular formula C24H15BO3 B14274565 Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane CAS No. 184971-34-4

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane

Cat. No.: B14274565
CAS No.: 184971-34-4
M. Wt: 362.2 g/mol
InChI Key: XIHFGJQFGALOJQ-UHFFFAOYSA-N
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Description

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is a compound that features a boron atom bonded to three benzofuran groups. Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane typically involves the reaction of benzofuran derivatives with boron-containing reagents. One common method is the reaction of benzofuran with boron trihalides (such as boron trichloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex boron-containing compounds.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as boron-doped polymers and catalysts

Mechanism of Action

The mechanism of action of bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane involves its interaction with molecular targets through its boron and benzofuran groups. The boron atom can form coordinate bonds with electron-rich sites, while the benzofuran rings can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-benzofuran-2-yl)(1-benzofuran-2-yl)borane is unique due to the presence of a boron atom bonded to three benzofuran rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

184971-34-4

Molecular Formula

C24H15BO3

Molecular Weight

362.2 g/mol

IUPAC Name

tris(1-benzofuran-2-yl)borane

InChI

InChI=1S/C24H15BO3/c1-4-10-19-16(7-1)13-22(26-19)25(23-14-17-8-2-5-11-20(17)27-23)24-15-18-9-3-6-12-21(18)28-24/h1-15H

InChI Key

XIHFGJQFGALOJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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